Isobutyraldehyde oxime (CAS 151-00-8) is a branched aliphatic aldoxime primarily utilized as a volatile anti-skinning agent in alkyd coating formulations and as a highly specific precursor in organic synthesis. Characterized by its low molecular weight (87.12 g/mol) and a boiling point range of 135.5–142 °C, it exhibits higher volatility than many linear oxime analogs [1]. In industrial procurement, its value proposition is anchored in its ability to temporarily coordinate with multidentate metal driers (such as iron or cobalt) to prevent in-can autoxidation, while evaporating rapidly upon film application [2]. Furthermore, as an aldoxime rather than a ketoxime, it serves as a non-interchangeable building block for the synthesis of isobutyramide, isobutyronitrile, and polyfunctional pyridines via transition-metal-catalyzed coupling [3].
Substituting isobutyraldehyde oxime with generic alternatives like methyl ethyl ketoxime (MEKO) or n-butyraldehyde oxime fundamentally compromises formulation compliance and curing kinetics [1]. MEKO, while historically the industry standard, is now classified as a Category 1B carcinogen, making its substitution a regulatory necessity rather than an option [2]. Conversely, substituting with the linear isomer n-butyraldehyde oxime introduces a higher boiling point (152 °C) and lacks alpha-branching, which leads to overly stable metal-drier complexes and significantly delayed tack-free drying times in paints [3]. In chemical synthesis, replacing this aldoxime with a ketoxime (like acetone oxime) alters the Beckmann rearrangement pathway entirely, yielding secondary amides instead of the required primary amides or nitriles, thereby causing total synthetic failure for target active ingredients[4].
The evaporation rate of an anti-skinning agent directly dictates the curing speed of an applied alkyd film. Isobutyraldehyde oxime possesses a boiling point of approximately 135.5–142 °C, which is significantly lower than that of its linear counterpart, n-butyraldehyde oxime (152 °C), and the legacy standard MEKO (152 °C)[1]. This lower boiling point ensures that once the paint is applied, the oxime flashes off more rapidly, allowing atmospheric oxygen to initiate the metal-catalyzed cross-linking process without delay [2].
| Evidence Dimension | Boiling Point / Evaporation potential |
| Target Compound Data | Isobutyraldehyde oxime (~135.5–142 °C) |
| Comparator Or Baseline | n-Butyraldehyde oxime and MEKO (152 °C) |
| Quantified Difference | 10–16.5 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Faster evaporation prevents the anti-skinning agent from permanently retarding the metal driers, significantly reducing the tack-free drying time of the final coating.
Oxime anti-skinning agents function by complexing with free coordination sites on metal driers (e.g., Cobalt, Iron) to suppress catalytic autoxidation in the can [1]. Isobutyraldehyde oxime features an isopropyl group adjacent to the oxime moiety, providing critical steric bulk. This alpha-branching weakens the metal-ligand coordination compared to unhindered linear analogs like n-butyraldehyde oxime, ensuring the complex dissociates rapidly upon exposure to atmospheric oxygen and solvent evaporation [2].
| Evidence Dimension | Metal-ligand dissociation efficiency |
| Target Compound Data | Isobutyraldehyde oxime (sterically hindered alpha-branching) |
| Comparator Or Baseline | n-Butyraldehyde oxime (unhindered linear propyl chain) |
| Quantified Difference | Faster dissociation kinetics upon film application |
| Conditions | Alkyd resin matrix with Fe/Co multidentate driers |
Ensures the metal drier is fully reactivated upon paint application, preventing the 'dry-loss' phenomenon common with overly stable oxime-metal complexes.
Methyl ethyl ketoxime (MEKO) has historically dominated the anti-skinning market but is now classified as a Category 1B carcinogen under EU CLP regulations, facing strict Occupational Exposure Limit (OEL) reductions [1]. Isobutyraldehyde oxime provides equivalent in-can oxygen scavenging and metal coordination without triggering the Carc. 1B classification, allowing formulators to maintain product performance while meeting stringent modern safety standards [2].
| Evidence Dimension | Hazard Classification (EU CLP) |
| Target Compound Data | Isobutyraldehyde oxime (Not classified as Carc. 1B) |
| Comparator Or Baseline | MEKO (Classified as Carc. 1B) |
| Quantified Difference | Elimination of Carc. 1B labeling requirements |
| Conditions | Industrial and consumer paint formulations |
Procurement teams must transition away from MEKO to comply with global chemical safety regulations while maintaining shelf-life stability.
In synthetic applications, substituting a ketoxime for an aldoxime fundamentally alters the reaction pathway. Under Beckmann rearrangement conditions (e.g., utilizing cyanuric chloride or Cu-catalysts), isobutyraldehyde oxime yields the primary amide (isobutyramide) or dehydrates to isobutyronitrile [1]. In contrast, ketoximes strictly yield secondary amides under identical conditions [2].
| Evidence Dimension | Reaction product class |
| Target Compound Data | Isobutyraldehyde oxime (yields primary amide / nitrile) |
| Comparator Or Baseline | Ketoximes (yield secondary amides) |
| Quantified Difference | 100% divergence in product structure |
| Conditions | Acidic or metal-catalyzed rearrangement |
Buyers sourcing intermediates for specific pharmaceutical or agrochemical active ingredients must select the exact aldoxime to achieve the required functional group.
Used as a drop-in anti-skinning agent to replace MEKO, providing excellent in-can stability and faster tack-free drying times due to its lower boiling point and steric profile [1].
Serves as a critical precursor in fine chemical manufacturing, where its specific aldoxime structure undergoes dehydration or Beckmann rearrangement to yield specific aliphatic building blocks [2].
Utilized as a volatile ligand in metal extraction or specialized drier packages where intermediate coordination strength is required, leveraging its alpha-branched steric hindrance .
Acute Toxic;Irritant